4-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine
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Overview
Description
4-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of 1,5-diamines.
Coupling Reactions: The thiazole and piperidine rings are then coupled using a suitable linker, such as a methylene bridge, under basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Chichibabin synthesis, which involves the reaction of aldehydes, ketones, and ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the piperidine ring, converting it to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the function of various biological systems. Its ability to interact with different biomolecules makes it a useful tool in biochemical research.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used as a precursor for the synthesis of various industrial chemicals. Its versatility makes it a valuable starting material for the production of a wide range of products.
Mechanism of Action
The mechanism of action of 4-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine involves its interaction with various molecular targets. The thiazole ring can interact with metal ions, while the piperidine ring can interact with various receptors in the body. The pyridine ring can participate in various biochemical reactions, making this compound a versatile tool in biological research.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir.
Piperidine Derivatives: Compounds such as piperine and risperidone.
Pyridine Derivatives: Compounds such as nicotine and pyridoxine.
Uniqueness
What sets 4-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine apart is its unique combination of three different rings, each contributing to its overall chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-methyl-4-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-13-18-15(12-21-13)10-19-8-2-3-14(9-19)11-20-16-4-6-17-7-5-16/h4-7,12,14H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLOXCFPXGXMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCC(C2)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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